Lipophilicity and TPSA Comparison
The introduction of a methoxy group on the naphthalene ring of 1257877-12-5 increases its calculated lipophilicity compared to the non-methoxylated analog, 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 164295-94-7). Specifically, the consensus Log Po/w for 1257877-12-5 is 2.39 , while the XLogP3 for the non-methoxylated comparator is 2.0 [1]. This difference of approximately +0.4 Log units suggests moderately enhanced membrane permeability. Simultaneously, the Topological Polar Surface Area (TPSA) of 1257877-12-5 is 75.2 Ų , which is higher than the comparator's predicted TPSA of 66.0 Ų , due to the additional oxygen atom.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Consensus Log Po/w: 2.39; TPSA: 75.2 Ų |
| Comparator Or Baseline | 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 164295-94-7): XLogP3: 2.0; Predicted TPSA: 66.0 Ų |
| Quantified Difference | LogP difference: +0.39; TPSA difference: +9.2 Ų |
| Conditions | Computed physicochemical properties based on topological and atomistic methods. |
Why This Matters
These quantitative differences in key ADME parameters (LogP and TPSA) can guide the selection of the most appropriate building block for a specific project, allowing scientists to predict and modulate the oral bioavailability and permeability of downstream lead compounds.
- [1] PubChem. (2025). Compound Summary for CID 18637972, 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. View Source
